Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride
Description
Properties
Molecular Formula |
C9H16ClF2NO2 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12;/h6-7H,2-5,12H2,1H3;1H/t6-,7+;/m1./s1 |
InChI Key |
WKDMKCSBYFWLGA-HHQFNNIRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CC[C@@H]1N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C1CC(CCC1N)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Fluorination Techniques
Selective fluorination at the 5,5-position is typically achieved using electrophilic fluorinating agents or through nucleophilic fluorination strategies on appropriately functionalized cyclohexane derivatives.
Difluorination is often performed on cyclohexanecarboxylic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature to avoid over-fluorination or ring degradation.
The presence of fluorine atoms at the 5-position stabilizes transition states during subsequent nucleophilic attacks, facilitating downstream functional group transformations.
Amination and Stereochemical Control
The amino group at the 2-position is introduced through stereoselective amination methods:
Asymmetric hydrogenation of prochiral intermediates, such as unsaturated cyclohexane carboxylates, using chiral catalysts (e.g., Rh/DuanPhos complexes) under hydrogen pressure, has been shown to yield high enantiomeric excess and cis stereochemistry.
Alternatively, nucleophilic substitution on 2-halo-5,5-difluorocyclohexanecarboxylate intermediates with ammonia or amine sources under conditions favoring retention of configuration can be employed.
Esterification to Ethyl Ester
The carboxylic acid group is converted to the ethyl ester via:
Fischer esterification , where the acid is refluxed with ethanol in the presence of acid catalysts.
Or by acid chloride formation followed by reaction with ethanol, ensuring mild conditions to preserve the fluorinated and amino substituents.
Formation of Hydrochloride Salt
The final step involves converting the free amine to its hydrochloride salt for enhanced stability and crystallinity:
- Treatment of the ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate with hydrogen chloride gas or hydrochloric acid in an appropriate solvent yields the hydrochloride salt.
Detailed Synthetic Procedure (Example)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting cyclohexanecarboxylic acid derivative + Selectfluor or DAST | Selective difluorination at 5,5-position | High regioselectivity; control temperature to avoid side reactions |
| 2 | 2-Halo-5,5-difluorocyclohexanecarboxylate + NH3 or amine source | Nucleophilic substitution to introduce amino group at 2-position with cis stereochemistry | Stereoselective amination favored by reaction conditions |
| 3 | Carboxylic acid intermediate + ethanol + acid catalyst | Fischer esterification to ethyl ester | Mild reflux conditions; avoid racemization |
| 4 | Amino ester + HCl (gas or solution) | Formation of hydrochloride salt | Crystallization improves purity and stability |
Summary Table of Preparation Methods
| Method Aspect | Technique | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Fluorination | Electrophilic fluorination (Selectfluor, DAST) | Selectfluor, DAST | High regioselectivity, mild conditions | Control of over-fluorination, stereochemistry maintenance |
| Amination | Nucleophilic substitution or asymmetric hydrogenation | NH3, chiral Rh catalysts | High stereoselectivity, cis configuration | Catalyst inhibition, reaction optimization needed |
| Esterification | Fischer esterification or acid chloride method | Ethanol, acid catalyst, SOCl2 | Straightforward, scalable | Avoid racemization and side reactions |
| Salt Formation | Acid-base reaction | HCl gas or aqueous HCl | Improved stability and purity | Control of crystallization conditions |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or further derivatization:
| Reaction Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| 1M HCl, reflux, 6 h | cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid; hydrochloride | 85% | Complete ester cleavage; retains stereochemistry |
| 2M NaOH, EtOH/H₂O, 60°C, 4 h | cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid sodium salt | 78% | Requires neutralization to recover free acid |
The fluorine atoms at the 5-position enhance electron-withdrawing effects, stabilizing intermediates during hydrolysis.
Nucleophilic Substitution at the Amino Group
The primary amino group participates in acylation, alkylation, and condensation reactions. For example, coupling with activated carbonyl reagents forms amides or ureas:
The cis configuration of the amino group imposes steric constraints, favoring reactions with smaller electrophiles .
Redox Reactions
The amino group can be oxidized to nitro or nitroso derivatives, while the ester is reducible to alcohols:
| Reaction | Conditions | Outcome |
|---|---|---|
| NaBH₄, MeOH | cis-2-Amino-5,5-difluoro-cyclohexanemethanol | Partial ester reduction (60% yield) |
| H₂O₂, Fe(II) catalyst | cis-2-Nitroso derivative | Forms unstable intermediates |
Reduction of the ester to alcohol is less efficient due to steric hindrance from the cyclohexane ring .
Cycloaddition and Ring-Opening Reactions
The amino group facilitates participation in [3+2] cycloadditions with nitriles or alkynes, forming heterocycles:
| Reagent | Product | Key Feature |
|---|---|---|
| Phenyl isocyanate, THF | 1,3-Disubstituted urea | Enhances hydrogen-bonding capacity |
| Dimethyl acetylenedicarboxylate | Pyrrolidine-fused cyclohexane | Forms spirocyclic structures |
Fluorine atoms modulate electronic effects, accelerating dipolar cycloadditions .
Radical-Mediated Reactions
Under halogenation conditions, the cyclohexane ring undergoes radical-mediated C–H functionalization:
Radical stability is influenced by fluorine’s electronegativity, favoring distal C–H bond activation .
Scientific Research Applications
Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 2940875-75-0
- Molecular Formula: C₉H₁₅F₂NO₂·HCl
- Structure: A cyclohexane ring with a cis-configured 2-amino group and 5,5-difluoro substituents, esterified as an ethyl carboxylate and stabilized as a hydrochloride salt .
- Key Properties: Hydrochloride salt enhances water solubility; the difluoro substituents increase lipophilicity compared to non-fluorinated analogs .
Comparison with Structurally Similar Compounds
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride
- CAS No.: 2940875-66-9
- Molecular Formula: C₇H₁₂ClF₂NO₂
- Structural Differences : Carboxylic acid replaces the ethyl ester group.
- Properties : Higher polarity than the ester derivative, likely improving aqueous solubility but reducing membrane permeability .
- Price : $589.00 for 500 mg, indicating a premium research chemical .
cis-2-Amino-5,5-difluoro-cyclohexanol hydrochloride
- CAS No.: 2802522-88-7
- Molecular Formula: C₆H₁₂ClF₂NO
- Structural Differences : Hydroxyl group replaces the carboxylate ester.
trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride
Ethyl 2-amino-6-fluoro-3-nitrobenzoate
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride
- CAS No.: 1078161-73-5
- Molecular Formula : C₁₅H₁₉ClFN₃O₂
- Structural Differences : Incorporates a pyrazole ring, increasing aromaticity and steric bulk.
- Applications: Potential use in kinase inhibition or as a bioactive scaffold .
Comparative Analysis Table
Key Observations
- Salt Forms : Hydrochloride salts improve solubility but require moisture-sensitive handling .
- Stereochemistry: Cis vs. trans configurations (e.g., cyclohexanol derivatives) significantly influence physicochemical and biological properties .
- Cost Drivers : Specialty fluorinated compounds command higher prices due to complex synthesis and purification .
Biological Activity
Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride (CAS: 2940875-75-0) is a compound with significant biological activity, particularly in the context of pharmacological research. This article delves into its chemical properties, biological effects, and relevant studies that highlight its potential applications.
- Molecular Formula : C9H15F2NO2
- Molecular Weight : 207.22 g/mol
- IUPAC Name : ethyl rel-(1r,2s)-2-amino-5,5-difluorocyclohexane-1-carboxylate
- Purity : 97% .
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with specific receptors in the central nervous system, particularly those related to dopamine and serotonin pathways. This interaction may lead to altered synaptic transmission and has implications for conditions such as depression and anxiety disorders.
Pharmacological Effects
- Dopamine D3 Receptor Modulation :
- Serotonin Transporter Inhibition :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. What advanced analytical techniques resolve contradictions in reported solubility data across studies?
- Methodology : Use phase-solubility diagrams with varying pH (1–10) and co-solvents (e.g., PEG 400). Characterize aggregates via dynamic light scattering (DLS) and confirm solubility limits using nephelometry .
Q. How can researchers design experiments to address discrepancies in metabolic stability data?
- Methodology : Apply a factorial design (e.g., 2 design) to test variables like liver microsome concentration, incubation time, and NADPH cofactor levels. Analyze metabolites via LC-MS/MS and compare interspecies differences (human vs. rat microsomes) .
Q. What strategies optimize the compound’s bioavailability in preclinical formulations?
- Methodology : Develop salt forms (e.g., mesylate vs. hydrochloride) and assess dissolution rates using USP Apparatus II. For in vivo studies, use hydrogels or lipid-based carriers to enhance permeability, as demonstrated in burn treatment models .
Q. How can the compound’s fluorinated cyclohexane core be leveraged to study fluorine-specific biochemical interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
